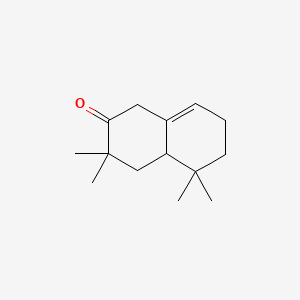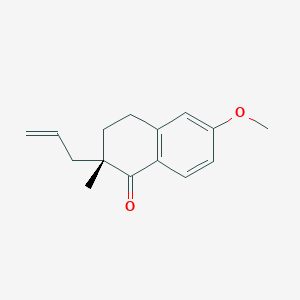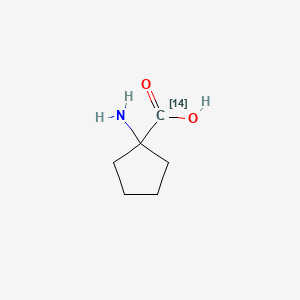
8Z-tetradecenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 8Z-tetradecenoic acid can be synthesized through various organic synthesis methods. One common approach involves the partial hydrogenation of tetradecanoic acid, which introduces a double bond at the desired position. The reaction typically requires a catalyst such as palladium on carbon and is conducted under controlled hydrogen pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as plant oils. The process includes saponification of the oils to release fatty acids, followed by fractional distillation to isolate the desired compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as hydroxy and keto acids.
Reduction: The double bond in this compound can be reduced to form tetradecanoic acid using hydrogenation reactions.
Substitution: The carboxyl group can participate in esterification reactions to form esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Alcohols in the presence of acid catalysts like sulfuric acid are used for esterification.
Major Products Formed:
Oxidation: Hydroxy and keto derivatives of tetradecenoic acid.
Reduction: Tetradecanoic acid.
Substitution: Various esters depending on the alcohol used.
Scientific Research Applications
8Z-tetradecenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the metabolism of unsaturated fatty acids.
Medicine: Research is ongoing into its potential anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of biodegradable lubricants and surfactants.
Mechanism of Action
The mechanism by which 8Z-tetradecenoic acid exerts its effects involves its interaction with cellular membranes and enzymes. As a fatty acid, it can integrate into lipid bilayers, affecting membrane fluidity and function. It also serves as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical pathways .
Comparison with Similar Compounds
Tetradecanoic acid: A saturated fatty acid with no double bonds.
9Z-tetradecenoic acid: An isomer with the double bond at the 9th carbon.
Hexadecenoic acid: A longer-chain unsaturated fatty acid.
Uniqueness: 8Z-tetradecenoic acid is unique due to its specific double bond position and configuration, which confer distinct chemical and physical properties. This makes it particularly useful in studies of fatty acid metabolism and in the synthesis of specialized organic compounds .
Properties
Molecular Formula |
C14H26O2 |
|---|---|
Molecular Weight |
226.35 g/mol |
IUPAC Name |
(Z)-tetradec-8-enoic acid |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h6-7H,2-5,8-13H2,1H3,(H,15,16)/b7-6- |
InChI Key |
TXLBQXBKSSATFT-SREVYHEPSA-N |
Isomeric SMILES |
CCCCC/C=C\CCCCCCC(=O)O |
Canonical SMILES |
CCCCCC=CCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5,6-Trimethyl-4-oxo-1H-4lambda~5~-imidazo[4,5-b]pyrazine](/img/structure/B13802136.png)
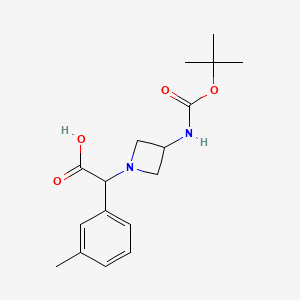

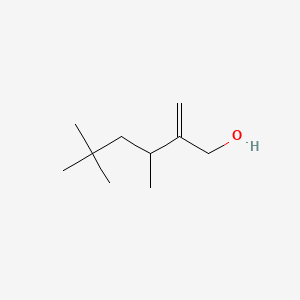





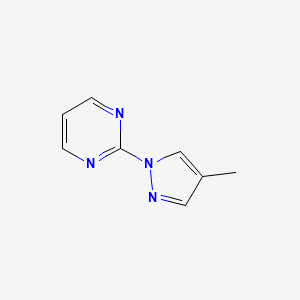
![Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]-](/img/structure/B13802195.png)
